molecular formula C15H27ClN4O B10915806 4-chloro-N-[1-(dipropan-2-ylamino)propan-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-chloro-N-[1-(dipropan-2-ylamino)propan-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10915806
M. Wt: 314.85 g/mol
InChI Key: SIXZDSDUQCUBSR-UHFFFAOYSA-N
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Description

4-Chloro-N~3~-[2-(diisopropylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound It is characterized by its complex structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N~3~-[2-(diisopropylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Diisopropylamino Group: This step involves the reaction of the intermediate with diisopropylamine, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final Carboxamide Formation: The carboxamide group is introduced through the reaction of the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the diisopropylamino group.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N~3~-[2-(diisopropylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N~3~-[2-(diisopropylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[2-(diisopropylamino)ethyl]-3-nitrobenzenesulfonamide
  • 5-Methoxy-N,N-diisopropyltryptamine

Uniqueness

4-Chloro-N~3~-[2-(diisopropylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H27ClN4O

Molecular Weight

314.85 g/mol

IUPAC Name

4-chloro-N-[1-[di(propan-2-yl)amino]propan-2-yl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H27ClN4O/c1-9(2)20(10(3)4)8-11(5)17-15(21)14-13(16)12(6)19(7)18-14/h9-11H,8H2,1-7H3,(H,17,21)

InChI Key

SIXZDSDUQCUBSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC(C)CN(C(C)C)C(C)C)Cl

Origin of Product

United States

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